molecular formula C16H22BrNO4 B1415885 Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate CAS No. 2232877-41-5

Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B1415885
CAS No.: 2232877-41-5
M. Wt: 372.25 g/mol
InChI Key: OMRMQCYVFWCOGP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate is a useful research compound. Its molecular formula is C16H22BrNO4 and its molecular weight is 372.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-5-21-14(19)10-13(11-7-6-8-12(17)9-11)18-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRMQCYVFWCOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate is a compound that has garnered interest due to its unique structural features, which include an ethyl ester, a bromophenyl moiety, and a tert-butoxycarbonyl group attached to an amino group. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry, synthesis pathways, and related research findings.

  • Molecular Formula : C16H22BrNO4
  • Molecular Weight : 372.25 g/mol
  • IUPAC Name : Ethyl 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
  • CAS Number : 137891181

The structural complexity of this compound contributes to its potential biological activities. The presence of the bromophenyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of bromine, which can influence the compound's reactivity and binding affinity.

Anticancer Potential

The tert-butoxycarbonyl (Boc) protecting group is often utilized in the synthesis of biologically active compounds due to its stability and ease of removal. Compounds that incorporate similar functionalities have been investigated for their anticancer properties. For example, studies have shown that amino acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Bromophenyl Moiety : This can be achieved through bromination of phenol derivatives.
  • Coupling Reaction : The brominated phenol is then coupled with an appropriate amino acid derivative.
  • Protection of Amino Group : The amino group is protected using Boc anhydride to yield the final product.

Comparative Analysis with Similar Compounds

To better understand the biological activity and synthetic utility of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride1391379-45-50.95
3-Amino-3-(3-bromophenyl)propanoic acid261165-06-40.90
(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid1350734-63-20.92

This table illustrates that this compound shares significant structural similarities with other bioactive compounds, which may suggest comparable biological activities.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on similar compounds provides insights into its potential applications:

  • Antimicrobial Studies : Research has demonstrated that brominated compounds exhibit enhanced activity against resistant bacterial strains.
  • Anticancer Research : Studies on Boc-protected amino acids indicate their efficacy in inhibiting tumor growth in vitro and in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate
Reactant of Route 2
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Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate

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